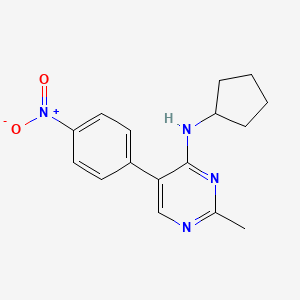

N-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine

CAS No.: 917896-03-8

Cat. No.: VC17308636

Molecular Formula: C16H18N4O2

Molecular Weight: 298.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 917896-03-8 |

|---|---|

| Molecular Formula | C16H18N4O2 |

| Molecular Weight | 298.34 g/mol |

| IUPAC Name | N-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine |

| Standard InChI | InChI=1S/C16H18N4O2/c1-11-17-10-15(12-6-8-14(9-7-12)20(21)22)16(18-11)19-13-4-2-3-5-13/h6-10,13H,2-5H2,1H3,(H,17,18,19) |

| Standard InChI Key | UYOMDCHXBKTYNV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC=C(C(=N1)NC2CCCC2)C3=CC=C(C=C3)[N+](=O)[O-] |

Introduction

Chemical Structure and Nomenclature

N-Cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine (IUPAC name: 5-(4-nitrophenyl)-2-methyl-N-(cyclopentyl)pyrimidin-4-amine) features a pyrimidine ring substituted at three positions:

-

Position 2: A methyl group (–CH₃) contributes steric bulk and electron-donating effects.

-

Position 4: A cyclopentylamine group (–NH–C₅H₉) introduces conformational flexibility and potential hydrogen-bonding capabilities.

-

Position 5: A 4-nitrophenyl group (–C₆H₄–NO₂) provides strong electron-withdrawing character, which may enhance reactivity in electrophilic substitution or hydrogen-bond acceptor capacity.

The nitro group at the para position of the phenyl ring is a critical pharmacophore in many bioactive molecules, often influencing solubility, membrane permeability, and target binding .

Synthesis and Characterization

Proposed Synthetic Routes

While no explicit synthesis of N-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine is documented, analogous pyrimidine derivatives suggest a multi-step pathway:

-

Core Formation: Construct the pyrimidine ring via condensation of a β-diketone (e.g., 3-(4-nitrophenyl)-1-(methyl)propane-1,3-dione) with guanidine or a substituted amidine. This method, employed in the synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)-pyrimidin-2-amine, could be adapted by substituting the amidine precursor with cyclopentylamine .

-

Functionalization: Introduce the 4-nitrophenyl group via Suzuki-Miyaura cross-coupling, as demonstrated in the synthesis of USP1/UAF1 inhibitors . For example, a chloropyrimidine intermediate could couple with 4-nitrophenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄).

-

Amine Introduction: Substitute a chlorine atom at position 4 with cyclopentylamine under basic conditions (e.g., Et₃N or NaH in DMF) .

Table 1: Hypothetical Synthetic Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield* |

|---|---|---|---|

| 1 | Pyrimidine ring formation | Guanidine, β-diketone, reflux in EtOH | 60–70% |

| 2 | Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, 4-nitrophenylboronic acid | 50–65% |

| 3 | Nucleophilic substitution | Cyclopentylamine, Et₃N, DMF, 100°C | 40–55% |

*Estimated based on analogous reactions .

Spectroscopic Characterization

Key spectroscopic features anticipated for the compound include:

-

¹H NMR:

-

¹³C NMR:

-

IR: Strong absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) .

Physicochemical Properties

The compound’s properties are influenced by its substituents:

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the nitro group, but limited aqueous solubility (logP ≈ 3.5–4.0).

-

Melting Point: Estimated 180–200°C, based on analogs like N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)-pyrimidin-2-amine (m.p. 193°C) .

-

Stability: Susceptible to photodegradation due to the nitro group; storage in amber vials under inert atmosphere is recommended.

Table 2: Estimated Physicochemical Properties

| Property | Value/Range |

|---|---|

| Molecular Weight | 339.39 g/mol |

| LogP (Octanol-Water) | 3.8 |

| Hydrogen Bond Donors | 1 (NH) |

| Hydrogen Bond Acceptors | 5 (pyrimidine N, NO₂, NH) |

Biological Activity and Molecular Docking

While no direct bioactivity data exists for this compound, pyrimidine derivatives are well-documented as kinase inhibitors, antivirals, and anticancer agents . The nitro group may act as a hydrogen-bond acceptor, potentially enhancing binding to targets like USP1/UAF1 or BCR-ABL1 tyrosine kinase (implicated in chronic myeloid leukemia) .

Hypothetical Docking Studies:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume